
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Chlorination: Carbazole undergoes chlorination at the 3 and 6 positions using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Alkylation: The chlorinated carbazole is then subjected to alkylation with 2,3-dichloropropane in the presence of a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 2,3-dichloropropyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove chlorine atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
3,6-Dichloro-9-(2,3-dichloro-propyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichlorocarbazole: Lacks the 2,3-dichloropropyl group, making it less versatile in certain applications.
9-Propylcarbazole: Does not have chlorine atoms, which can affect its reactivity and biological activity.
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole: Similar structure but with bromine atoms, which can alter its chemical properties and reactivity.
Properties
Molecular Formula |
C15H11Cl4N |
|---|---|
Molecular Weight |
347.1 g/mol |
IUPAC Name |
3,6-dichloro-9-(2,3-dichloropropyl)carbazole |
InChI |
InChI=1S/C15H11Cl4N/c16-7-11(19)8-20-14-3-1-9(17)5-12(14)13-6-10(18)2-4-15(13)20/h1-6,11H,7-8H2 |
InChI Key |
KEVZDMKGOLVRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CCl)Cl)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
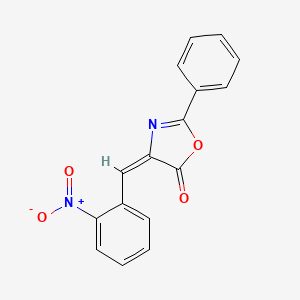

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
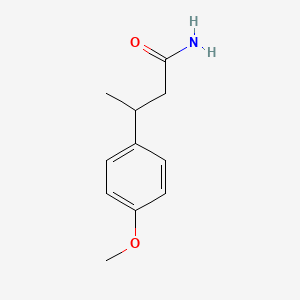
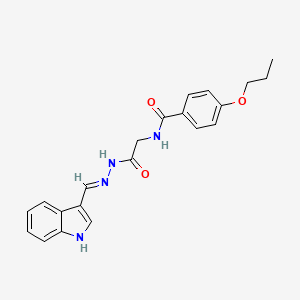
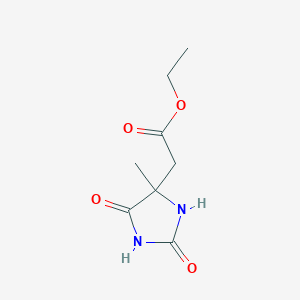

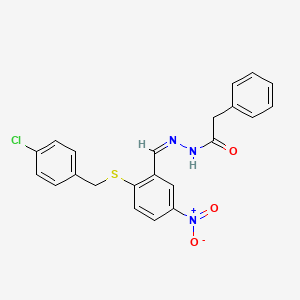
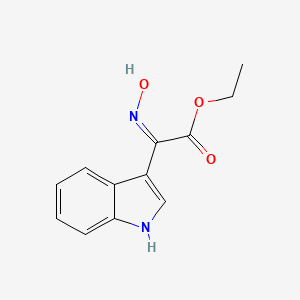
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
